![molecular formula C8H16NO5P B1668505 [(E,4R)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid CAS No. 146388-56-9](/img/structure/B1668505.png)
[(E,4R)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid
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Overview
Description
Cgp 43487 is a N-methyl-D-aspartate (NMDA) receptor antagonist. The competitive NMDA receptor antagonist, Cgp 43487, was able to elevate the convulsive threshold significantly.
Scientific Research Applications
1. Adhesive Polymers
[(E,4R)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid and related compounds have applications in adhesive polymers. Hydrolytically stable phosphonic acid monomers, similar to this compound, have been synthesized and investigated for their radical polymerization and adhesive properties. These monomers are water-soluble and demonstrate stability, showcasing potential in adhesive applications (Moszner et al., 2001).
2. Corrosion Inhibition
Phosphonic acid derivatives, akin to the mentioned compound, are used in the study of corrosion inhibition. Research has shown that such compounds can effectively inhibit corrosion of mild steel in acidic environments, demonstrating their potential as corrosion inhibitors (Djenane et al., 2019).
3. Organic Synthesis and Medicinal Chemistry
In the field of organic synthesis and medicinal chemistry, phosphonic acids serve as key intermediates and building blocks. They have applications in medicine, agriculture, and industrial chemistry. The addition of an aminophosphonic acid group into compounds like boronic acids, closely related to the queried compound, offers new opportunities for application (Zhang et al., 2017).
4. Antiviral and Antitumor Applications
Specific phosphonic acid derivatives have shown potential in antiviral and antitumor applications. For instance, compounds like [[[5-(2-amino-1,6-dihydro-6-oxo-9H-purin-9- yl)pentyl]phosphinico]methyl]phosphonic acid have demonstrated inhibitory activity against human erythrocyte purine nucleoside phosphorylase, an enzyme relevant in medical research (Kelley et al., 1995).
5. Biomedical Applications
Phosphonic acids are used for their bioactive properties in various biomedical applications, such as drug and pro-drug development, bone targeting, and medical imaging. Their structural analogy with phosphate groups makes them suitable for these applications (Sevrain et al., 2017).
properties
CAS RN |
146388-56-9 |
---|---|
Product Name |
[(E,4R)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid |
Molecular Formula |
C8H16NO5P |
Molecular Weight |
237.19 g/mol |
IUPAC Name |
[(E,4R)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid |
InChI |
InChI=1S/C8H16NO5P/c1-3-14-8(10)7(9)4-6(2)5-15(11,12)13/h4,7H,3,5,9H2,1-2H3,(H2,11,12,13)/b6-4+/t7-/m1/s1 |
InChI Key |
OKDOWCKDTWNRCB-PTYLAXBQSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](/C=C(\C)/CP(=O)(O)O)N |
SMILES |
CCOC(=O)C(C=C(C)CP(=O)(O)O)N |
Canonical SMILES |
CCOC(=O)C(C=C(C)CP(=O)(O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Cgp 43487; Cgp43487; Cgp-43487. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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